molecular formula C21H22N2O4 B2743444 N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 941869-81-4

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Numéro de catalogue B2743444
Numéro CAS: 941869-81-4
Poids moléculaire: 366.417
Clé InChI: CFTVOIYWYODIME-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as BDP, is a synthetic compound that has gained significant attention in scientific research due to its potential application in various fields. BDP belongs to the class of piperidine compounds and is primarily used as a research tool in the study of various biological processes.

Applications De Recherche Scientifique

Metabolism and Disposition Studies

  • N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, under the specific compound SB-649868, was studied for its metabolism and disposition in humans. SB-649868 is an orexin 1 and 2 receptor antagonist developed for treating insomnia. It undergoes almost complete elimination over a 9-day period, mainly through feces, with minimal urinary excretion. The presence of slowly cleared metabolites was suggested due to the longer half-life of plasma radioactivity compared to unchanged SB-649868. The study also identified principal circulating components and minor metabolites in plasma extracts (Renzulli et al., 2011).

Synthesis for Metabolic Studies

  • The synthesis of N-(2-Piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate; R-818), labeled with carbon-14 at the carboxamide position, was conducted for metabolic studies. This highlights the compound's relevance in understanding its metabolic pathways and potential therapeutic applications (Banitt & Conard, 1981).

Biochemical and Cell-Based Studies

  • Virtual screening targeting the urokinase receptor led to the discovery of derivatives including N-(3,5-dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide. These compounds inhibited breast cancer cell invasion, migration, and adhesion. They also blocked angiogenesis, inhibited cell growth, and induced apoptosis. Their pharmacokinetic properties and effects on breast tumor metastasis were evaluated, showcasing the compound's potential in cancer research (Wang et al., 2011).

Antipsychotic Agent Development

  • Heterocyclic analogues of 1192U90, including benzimidazole and indazolecarboxamides, were synthesized and evaluated as potential antipsychotic agents. These compounds showed binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. They also exhibited potent in vivo activities, indicating their potential in developing new antipsychotic medications (Norman et al., 1996).

Skeletal Muscle Sodium Channel Blockers

  • Conformationally restricted analogues of tocainide, including 1-Benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, were designed as voltage-gated skeletal muscle sodium channel blockers. They demonstrated an increase in potency compared to tocainide, highlighting their potential as antimyotonic agents (Catalano et al., 2008).

Propriétés

IUPAC Name

N-(1,3-benzodioxole-5-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-15-5-8-17(9-6-15)23(21(25)22-11-3-2-4-12-22)20(24)16-7-10-18-19(13-16)27-14-26-18/h5-10,13H,2-4,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFTVOIYWYODIME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C(=O)C2=CC3=C(C=C2)OCO3)C(=O)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(benzo[d][1,3]dioxole-5-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.